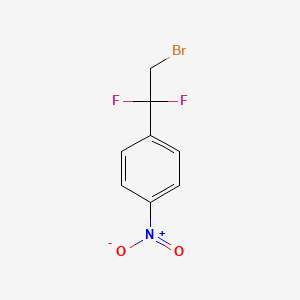

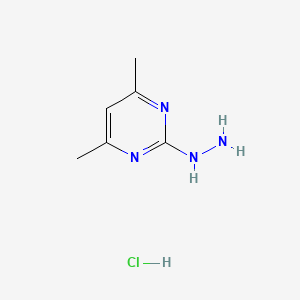

![molecular formula C11H17N3O B2625817 2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine CAS No. 2199901-67-0](/img/structure/B2625817.png)

2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine” is a complex organic molecule that contains a pyrimidine ring and a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrimidine ring is a six-membered heterocycle containing two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of pyrimidine derivatives can be achieved through the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring is a six-membered heterocycle containing two nitrogen atoms .Applications De Recherche Scientifique

Synthesis and Biological Activities

- Antiviral Activity : Studies have explored the synthesis of pyrimidine analogs, such as those related to sangivamycin and toyocamycin, for their potential antiviral activities. These compounds have shown activity against human cytomegalovirus and herpes simplex virus type 1, indicating their potential as antiviral agents (Saxena et al., 1990).

- Antimicrobial and Antifungal Properties : Derivatives of pyrimidine-2(1H)-selenone have been synthesized and evaluated for their strong antimicrobial activities against selected strains of Gram-positive bacteria and fungi. The study explored how the position of a methoxy substituent influences biological activity and crystal structure (Żesławska et al., 2020).

- Anti-inflammatory, Analgesic, and Antipyretic Activities : Research into novel pyrazolone derivatives attached to a pyrimidine moiety has shown potential anti-inflammatory, analgesic, and antipyretic activities, emphasizing the role of specific substituents in enhancing biological effects (Antre et al., 2011).

Chemical Synthesis and Methodologies

- Novel Synthesis Approaches : Innovative methods for synthesizing pyrimidine derivatives have been developed, including the synthesis of 2,4-dichloro-5-methoxy-pyrimidine as a new intermediate, showcasing the efficiency and high yield of the synthesis process (Liu Guo-ji, 2009).

- Facile Synthesis Techniques : Studies have demonstrated efficient, one-step procedures for synthesizing 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives via acid-catalyzed reactions, highlighting the simplicity and moderate to good yields of these methods (Gazizov et al., 2015).

Mécanisme D'action

The compound’s mode of action, like many drugs, would involve interaction with biological targets such as proteins or enzymes, leading to changes in their activity that can result in therapeutic effects . The exact biochemical pathways affected by this compound would depend on its specific targets.

In terms of pharmacokinetics, the compound’s properties such as its solubility, stability, and the presence of functional groups would influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . These properties, in turn, would affect the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The result of the compound’s action would be changes at the molecular and cellular level, such as the inhibition or activation of certain biochemical pathways, leading to the intended therapeutic effects .

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .

Propriétés

IUPAC Name |

2-methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-9-12-6-5-11(13-9)15-8-10-4-3-7-14(10)2/h5-6,10H,3-4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUBUWINRGMFEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OCC2CCCN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

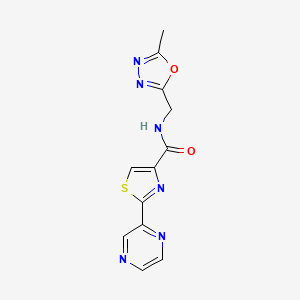

![(1S,2S,5R,6S)-2-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2625734.png)

![2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2625736.png)

![3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2625739.png)

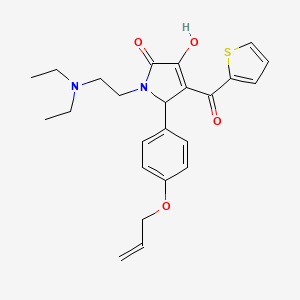

![N-[3-(1,1-Dimethyl-3,4-dihydroisoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2625744.png)

![2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(propan-2-yl)acetamide](/img/structure/B2625745.png)

![6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol](/img/structure/B2625752.png)